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  • Product: 1,6-Dimethyl-1H-indazole-7-carbaldehyde

Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Analytical Workflows for 1,6-Dimethyl-1H-indazole-7-carbaldehyde in Drug Discovery

Executive Summary Indazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound biological activities across various therapeutic areas. Specifically, 1,6-Dimethyl-1H-indazole-7-carbaldehyde se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting profound biological activities across various therapeutic areas. Specifically, 1,6-Dimethyl-1H-indazole-7-carbaldehyde serves as a critical synthetic building block. For drug development professionals, the precise determination of its molecular weight and exact mass is foundational. These metrics dictate the accuracy of downstream high-throughput screening, structure-activity relationship (SAR) studies, and pharmacokinetic profiling. This whitepaper details the structural causality, physicochemical properties, and a self-validating analytical workflow for the mass characterization of this compound.

Structural Causality and Synthetic Utility

The architectural design of 1,6-Dimethyl-1H-indazole-7-carbaldehyde is highly deliberate, providing specific advantages in synthetic chemistry:

  • 1-Methyl Group : Alkylation at the N1 position prevents the tautomerization of the indazole core, locking the molecule in the 1H-configuration. This reduces structural ambiguity during binding assays and simplifies NMR characterization.

  • 6-Methyl Group : The introduction of a methyl group at the C6 position increases the steric bulk and overall lipophilicity (LogP) of the scaffold,1[1].

  • 7-Carbaldehyde Handle : The formyl group at the 7-position is highly electrophilic. It serves as an ideal anchor point for reductive aminations, Knoevenagel condensations, or Wittig reactions, allowing medicinal chemists to2[2].

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical analytics, distinguishing between the average molecular weight and the monoisotopic exact mass is critical for both macroscopic synthesis and microscopic identification.

  • Molecular Weight (174.20 g/mol ) : Calculated using the standard atomic weights of elements, which account for natural isotopic abundance[2]. This value is essential for macroscopic measurements, such as stoichiometric calculations during bulk synthesis and molarity adjustments for in vitro assays.

  • Exact Mass (174.0793 Da) : Calculated using the mass of the most abundant, stable isotope for each element (e.g., ^12C = 12.00000, ^1H = 1.00783, ^14N = 14.00307, ^16O = 15.99491). This metric is uniquely utilized in High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and rule out isobaric interferences.

Quantitative Physicochemical Parameters
ParameterValueCausality / Relevance in Drug Design
IUPAC Name 1,6-dimethylindazole-7-carbaldehydeStandardized nomenclature required for regulatory IND submissions.
Molecular Formula C10H10N2ODefines the atomic composition for mass defect calculations[2].
Molecular Weight 174.20 g/mol Macroscopic value used for stoichiometric scaling and formulation[2].
Monoisotopic Exact Mass 174.0793 DaMicroscopic value critical for HRMS identification and impurity profiling.
Protonated Ion [M+H]+ 175.0866 DaThe primary target m/z observed in positive-mode ESI-MS.

Analytical Workflow: HRMS Validation of Exact Mass

To ensure scientific integrity, the exact mass of 1,6-Dimethyl-1H-indazole-7-carbaldehyde must be empirically validated before integration into a drug discovery pipeline. The following protocol outlines a strictly self-validating Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) workflow.

Step-by-Step Methodology: LC-QTOF-MS Analysis

Self-Validating Mechanism : This protocol incorporates a "Blank-Standard-Sample" sequence. The solvent blank ensures no carryover or background isobaric contamination. The continuous infusion of a lock-mass standard corrects for time-of-flight drift in real-time, validating the mass accuracy of the entire run.

  • Sample Preparation (Blank Validation)

    • Action: Dissolve 1 mg of 1,6-Dimethyl-1H-indazole-7-carbaldehyde in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Methanol:Water mixture containing 0.1% Formic Acid. Prepare an identical vial without the analyte (Solvent Blank).

    • Causality: Formic acid acts as a proton donor, drastically enhancing the [M+H]+ signal in positive Electrospray Ionization (ESI+) mode. The blank run is mandatory to establish a baseline and rule out system contamination.

  • Chromatographic Separation (Impurity Filtration)

    • Action: Inject 2 µL of the sample onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a mobile phase gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The gradient separates the target compound from unreacted precursors or oxidation byproducts (e.g., carboxylic acid derivatives). This ensures the mass spectrometer detects the pure analyte rather than a co-eluting chimera.

  • Mass Spectrometer Calibration (Lock-Mass Correction)

    • Action: Infuse a reference mass solution (e.g., Leucine Enkephalin, exact mass[M+H]+ = 556.2771 Da) continuously via an independent lock-mass spray nozzle.

    • Causality: Time-of-flight tubes are sensitive to minor temperature fluctuations. The lock-mass continuously compensates for instrument drift, ensuring the mass accuracy remains strictly within a < 2 ppm error margin.

  • Data Acquisition and Mass Defect Analysis

    • Action: Acquire data in ESI+ mode (m/z 100-1000). Extract the ion chromatogram (EIC) for m/z 175.0866 (± 5 ppm).

    • Causality: Confirms the presence of the target molecule. The isotopic pattern (M, M+1, M+2) must be computationally compared against the theoretical distribution for C10H10N2O to definitively confirm the identity and validate the exact mass of 174.0793 Da.

Workflow Visualization

The following diagram maps the logical flow of the HRMS protocol, illustrating the integration of sample preparation, instrumental analysis, and data validation.

HRMS_Workflow Start 1,6-Dimethyl-1H-indazole- 7-carbaldehyde (Target Analyte) Prep Sample Preparation Dilution in MeOH/H2O + 0.1% FA (Blank Validation) Start->Prep LC UHPLC Separation C18 Column, Gradient Elution (Impurity Filtration) Prep->LC ESI Electrospray Ionization (ESI+) Generation of [M+H]+ Ion LC->ESI TOF High-Resolution MS (Q-TOF) Target m/z: 175.0866 (Lock-Mass Calibrated) ESI->TOF Data Data Processing Isotope Pattern & Mass Defect (Final Verification) TOF->Data

Analytical workflow for the exact mass validation of 1,6-Dimethyl-1H-indazole-7-carbaldehyde.

References
  • Title: Buy 1,6-Dimethyl-1H-indazole-7-carbaldehyde (EVT-14068591)
  • Title: CAS 1159511-81-5: 5-Bromo-1,6-dimethyl-1H-indazole Source: CymitQuimica URL

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Indazole-7-Carboxamide Based PARP Inhibitors

Introduction: The Emergence of Indazole-7-Carboxamides in Precision Oncology The indazole scaffold has garnered significant attention in medicinal chemistry, serving as a privileged structure in the design of a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Indazole-7-Carboxamides in Precision Oncology

The indazole scaffold has garnered significant attention in medicinal chemistry, serving as a privileged structure in the design of a multitude of pharmacologically active agents.[1] This guide focuses on a specific, highly potent class of indazole derivatives: the indazole-7-carboxamides. Initially explored as a potential evolution from indazole-7-carbaldehyde precursors, the carboxamide moiety has proven to be a critical pharmacophore for potent inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes.[2][3]

The clinical and commercial success of Niraparib (MK-4827), a potent 2-phenyl-2H-indazole-7-carboxamide, has solidified the importance of this chemical class in the landscape of targeted cancer therapies.[1][4] This document provides a detailed exploration of the mechanism of action for these compounds, intended for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, the dual-inhibitory mechanism, structure-activity relationships, and the experimental protocols required to characterize these inhibitors.

The Molecular Target: Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP-1 and PARP-2 playing a central role in the DNA damage response (DDR).[5] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[5]

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated repair becomes synthetically lethal. When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[6]

Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

Indazole-7-carboxamide based compounds, most notably Niraparib, exert their potent anti-tumor effects through a dual mechanism of action targeting PARP enzymes.

Catalytic Inhibition

The primary mechanism is the competitive inhibition of the PARP catalytic domain. The indazole-7-carboxamide core acts as a nicotinamide adenine dinucleotide (NAD+) mimetic, occupying the nicotinamide binding pocket of both PARP-1 and PARP-2.[7] This prevents the transfer of ADP-ribose units from NAD+ to target proteins, effectively halting the PARylation process and the subsequent recruitment of DNA repair machinery.

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cluster_0 PARP Catalytic Cycle (Normal) cluster_1 Catalytic Inhibition by Indazole-7-Carboxamide DNA_SSB DNA Single-Strand Break (SSB) PARP1_binds PARP-1 Binds to SSB DNA_SSB->PARP1_binds Detection NAD_cleavage NAD+ Cleavage PARP1_binds->NAD_cleavage Activation PAR_synthesis Poly(ADP-ribose) Chain Synthesis (PARylation) NAD_cleavage->PAR_synthesis Provides ADP-ribose Block PARylation Blocked Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Recruitment Creates Scaffold Repair SSB Repair Recruitment->Repair PARP1_dissociates PARP-1 Dissociates Repair->PARP1_dissociates Completion Inhibitor Indazole-7-Carboxamide (e.g., Niraparib) Binding_Pocket PARP-1 NAD+ Binding Pocket Inhibitor->Binding_Pocket Competitive Binding Binding_Pocket->Block

Caption: Catalytic inhibition pathway of indazole-7-carboxamide PARP inhibitors.

PARP Trapping

Beyond simple catalytic inhibition, a more cytotoxic mechanism known as "PARP trapping" has been identified. PARP inhibitors, including Niraparib, not only block the enzymatic activity of PARP but also stabilize the PARP-DNA complex.[8] This "trapped" PARP-DNA complex itself becomes a physical obstruction on the DNA, impeding DNA replication and transcription, and generating cytotoxic DNA lesions that are particularly lethal to cancer cells.[9] The potency of different PARP inhibitors often correlates more strongly with their trapping efficiency than with their catalytic inhibition.

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DNA_SSB DNA Single-Strand Break PARP1_bound PARP-1 Bound to DNA DNA_SSB->PARP1_bound Trapped_Complex Trapped PARP-DNA-Inhibitor Complex PARP1_bound->Trapped_Complex Inhibitor Binding & Stabilization Inhibitor Indazole-7-Carboxamide Inhibitor->Trapped_Complex Fork_Stall Replication Fork Stalling Trapped_Complex->Fork_Stall Obstruction Replication_Fork Replication Fork Replication_Fork->Fork_Stall DSB Double-Strand Break (DSB) Formation Fork_Stall->DSB Cell_Death Cell Death in HR-Deficient Cells DSB->Cell_Death

Caption: The mechanism of PARP trapping by indazole-7-carboxamide inhibitors.

Structural Basis of Inhibition: Insights from X-Ray Crystallography

The high-affinity binding of indazole-7-carboxamide derivatives to the PARP active site has been elucidated by X-ray crystallography. The crystal structure of the PARP-1 catalytic domain in complex with Niraparib (PDB ID: 4R6E, 7KK5) reveals key molecular interactions.[10][11]

  • Hydrogen Bonding: The carboxamide group of the indazole core forms crucial hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the nicotinamide-binding pocket. This interaction mimics the binding of the native substrate, NAD+.[12]

  • π-π Stacking: The indazole ring itself is involved in a π-π stacking interaction with the aromatic side chain of Tyr907.[4]

  • Hydrophobic Interactions: The phenyl group at the 2-position of the indazole ring extends into a hydrophobic pocket, with various substituents on this ring modulating the potency and selectivity of the inhibitor.

These interactions collectively anchor the inhibitor firmly within the active site, leading to potent inhibition of the enzyme.

Structure-Activity Relationship (SAR) of Indazole-7-Carboxamide PARP Inhibitors

Systematic medicinal chemistry efforts have established a clear structure-activity relationship for this class of compounds. The following table summarizes the inhibitory potencies of Niraparib and related analogs.

CompoundR1 (Piperidine)R2 (Indazole)PARP-1 IC50 (nM)[12]PARP-2 IC50 (nM)[12]
Niraparib (MK-4827) (S)-3-piperidinylH3.82.1
Analog 1 4-piperidinylH103.2
Analog 2 (R)-3-piperidinylH2511
Analog 3 HH24-
Analog 4 (S)-3-piperidinyl5-Fluoro4[2]-

Key SAR Insights:

  • Indazole Core: The 2H-indazole-7-carboxamide scaffold is essential for high-potency PARP inhibition.

  • Phenyl Group at N-2: A phenyl group at the N-2 position of the indazole is critical for activity.

  • Piperidine Substituent: The (S)-3-piperidinyl group on the phenyl ring significantly enhances potency compared to other isomers or unsubstituted analogs.[12] This is likely due to favorable interactions within a specific sub-pocket of the enzyme.

  • Indazole Ring Substitution: Small electron-withdrawing groups, such as fluorine, at the 5-position of the indazole ring can maintain or slightly improve potency.[2]

Experimental Protocols for Characterization

Elucidating the mechanism of action of indazole-7-carboxamide derivatives requires a combination of biochemical and cell-based assays.

Protocol 1: Biochemical PARP-1 Inhibition Assay (Fluorescence Polarization)

This assay measures the direct inhibition of PARP-1 enzymatic activity in a purified system.

Principle: The assay quantifies the displacement of a fluorescently labeled PARP inhibitor from the PARP-1 active site by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the indazole-7-carboxamide test compound in 100% DMSO.

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

    • Prepare solutions of recombinant human PARP-1 enzyme and a fluorescently labeled PARP inhibitor (tracer) in assay buffer.

  • Assay Plate Setup (384-well, black, low-volume):

    • Add 5 µL of the test compound dilutions or vehicle control (DMSO) to the appropriate wells.

    • Add 10 µL of the PARP-1 enzyme solution to all wells.

    • Add 5 µL of the fluorescent tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (mP) using a suitable plate reader.

  • Data Analysis:

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular PARP Trapping Assay (Chromatin Fractionation & Western Blot)

This assay determines the ability of the compound to trap PARP-1 onto chromatin in intact cells.

Principle: Upon treatment with a trapping inhibitor, PARP-1 becomes cross-linked to DNA. Subcellular fractionation isolates the chromatin-bound proteins, and the amount of trapped PARP-1 is quantified by Western blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa or a BRCA-deficient line) in 10 cm dishes and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indazole-7-carboxamide compound or vehicle control (DMSO) for 4-24 hours.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS and scrape them into a conical tube.

    • Lyse the cells in a hypotonic buffer to isolate the nuclei.

  • Chromatin Fractionation:

    • Use a commercial chromatin fractionation kit or a validated laboratory protocol to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.

  • Protein Quantification:

    • Determine the protein concentration of the chromatin-bound fractions using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein loading for each sample based on the concentration determined in the previous step.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP-1.

    • Probe the membrane with a primary antibody for a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for PARP-1 and the loading control.

    • Normalize the PARP-1 signal to the loading control signal for each sample.

    • Compare the normalized PARP-1 levels in the treated samples to the vehicle control to determine the extent of PARP trapping.

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cluster_workflow PARP Trapping Assay Workflow Cell_Treatment 1. Treat Cells with Indazole-7-Carboxamide Harvest_Lysis 2. Harvest Cells and Isolate Nuclei Cell_Treatment->Harvest_Lysis Fractionation 3. Chromatin Fractionation Harvest_Lysis->Fractionation Quantification 4. Quantify Protein in Chromatin Fraction Fractionation->Quantification Western_Blot 5. Western Blot for PARP-1 and Histone H3 Quantification->Western_Blot Analysis 6. Densitometry Analysis Western_Blot->Analysis

Caption: Experimental workflow for the cellular PARP trapping assay.

Conclusion and Future Directions

Indazole-7-carboxamide-based compounds have emerged as a clinically significant class of PARP inhibitors. Their dual mechanism of action, involving both catalytic inhibition and potent PARP trapping, underpins their efficacy, particularly in cancers with homologous recombination deficiencies. The well-defined structure-activity relationship and the structural understanding of their binding mode provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide serve as a robust framework for the continued investigation and development of this important class of therapeutic agents. Future research will likely focus on overcoming resistance mechanisms and exploring novel combination therapies to further enhance the clinical utility of indazole-7-carboxamide based PARP inhibitors.

References

  • RCSB Protein Data Bank. (2015). 4R6E: Human artd1 (parp1) - catalytic domain in complex with inhibitor niraparib. [Link]

  • RCSB Protein Data Bank. (2021). 7KK5: Structure of the catalytic domain of PARP1 in complex with niraparib. [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]

  • IRBM. (2022). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]

  • Li, H., et al. (2021). Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods. Frontiers in Molecular Biosciences, 8, 706825. [Link]

  • New Drug Approvals. (2016). Niraparib; MK 4827. [Link]

  • Jones, P., et al. (2013). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 17(11), 1349-1357. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Kumar, S., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Research Journal of Pharmacy and Technology, 17(4), 1545-1555. [Link]

  • Google Patents. (2020). WO2020072797A1 - Niraparib salts.
  • ResearchGate. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]

  • Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. [Link]

  • Wahlberg, E., et al. (2012). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. ACS Chemical Biology, 7(7), 1269-1280. [Link]

  • ChEMBL. (n.d.). Document: Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibito.... [Link]

  • ResearchGate. (2012). Structure of PARP-1 in complex with DNA damage. PARP-1 binds DNA damage.... [Link]

  • Murai, J., et al. (2014). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics, 13(2), 433-443. [Link]

  • Kanev, P., et al. (2024). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 5(1), 102830. [Link]

  • Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6674. [Link]

  • Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13348-13366. [Link]

  • Kumar, R., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13348-13366. [Link]

  • American Chemical Society. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]

  • ResearchGate. (2024). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Crystallization Protocols for 1,6-Dimethyl-1H-indazole-7-carbaldehyde: Polymorph Control and Yield Optimization

Executive Summary 1,6-Dimethyl-1H-indazole-7-carbaldehyde is a highly valuable heterocyclic building block extensively utilized in pharmaceutical development and medicinal chemistry[1]. Characterized by its fused benzene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,6-Dimethyl-1H-indazole-7-carbaldehyde is a highly valuable heterocyclic building block extensively utilized in pharmaceutical development and medicinal chemistry[1]. Characterized by its fused benzene-pyrazole ring system, this compound serves as a critical scaffold for designing targeted therapeutics[1]. However, isolating this compound with high polymorphic purity and optimal bulk powder properties presents significant challenges. The presence of two hydrophobic methyl groups competing with a polar, hydrogen-bond-accepting carbaldehyde moiety makes the molecule highly susceptible to liquid-liquid phase separation (LLPS, or "oiling out") during supersaturation[2].

This application note provides field-proven, self-validating crystallization protocols designed to bypass LLPS, control nucleation, and optimize the filtration properties of the final active pharmaceutical ingredient (API) intermediate.

Physicochemical Profiling & Causality in Solvent Selection

Successful crystallization is dictated by the thermodynamic relationship between the solute and the solvent system. For indazole derivatives, solvent selection must balance solubility capacity with the ability to yield filterable crystal habits.

  • Primary Solvents (Thermodynamic Control): Isopropanol (IPA) and Ethyl Acetate (EtOAc) are preferred. IPA provides a steep temperature-dependent solubility curve, allowing for high-yield cooling crystallization without the risk of solvate formation.

  • Anti-Solvents (Kinetic Control): Water is the ideal anti-solvent when paired with IPA. However, the aldehyde group's affinity for water means that rapid anti-solvent addition will cause a massive local supersaturation spike, crashing the compound out as an unfilterable oil or fine needle-like agglomerates.

To counteract this, kinetic control via a "cubic dosing curve" is mandatory for anti-solvent workflows. By adding the anti-solvent slowly at first and accelerating cubically, the system remains safely within the Metastable Zone Width (MSZW), yielding large, highly filterable crystals[3].

Table 1: Solubility Matrix & Solvent Suitability
Solvent SystemRoleSolubility at 5°CSolubility at 65°CSuitability & Causality
Isopropanol (IPA) Primary~15 mg/mL>150 mg/mLExcellent; steep solubility curve ideal for cooling.
Ethyl Acetate Primary~25 mg/mL>200 mg/mLGood; however, higher risk of metastable solvates.
Water Anti-Solvent<1 mg/mL<5 mg/mLIdeal for dosing; requires non-linear addition curves.
Heptane Anti-Solvent<2 mg/mL~10 mg/mLAlternative for moisture-sensitive downstream reactions.

Experimental Workflows & Decision Matrix

The selection of the crystallization method depends entirely on the downstream application. Cooling crystallization is reserved for generating high-purity single crystals (e.g., for X-Ray Diffraction), whereas anti-solvent dosing is engineered for bulk scale-up where filtration efficiency is paramount.

G Start Crude 1,6-Dimethyl-1H- indazole-7-carbaldehyde Dissolve Dissolution in Primary Solvent (IPA or EtOAc) at 65°C Start->Dissolve Clarify Hot Filtration (Remove insoluble impurities) Dissolve->Clarify Decision Target Application? Clarify->Decision Cooling Protocol A: Cooling Crystallization (< 0.1°C/min to 5°C) Decision->Cooling Structural Analysis Antisolvent Protocol B: Anti-Solvent Dosing (Water addition via cubic curve) Decision->Antisolvent Bulk Scale-up XRD High-Purity Single Crystals (For XRD / Structure) Cooling->XRD Bulk Bulk Powder (Optimized Filtration / API) Antisolvent->Bulk

Fig 1. Decision matrix for selecting the optimal crystallization workflow based on target application.

Detailed Methodologies & Self-Validating Protocols

Protocol A: Controlled Cooling Crystallization (Thermodynamic Control)

Objective: Isolation of the thermodynamically stable polymorph with high structural purity.

  • Charge & Dissolution: Charge 100 g of crude 1,6-Dimethyl-1H-indazole-7-carbaldehyde into a jacketed reactor. Add 600 mL of IPA.

  • Heating: Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble degradants. Transfer the filtrate to a pre-heated crystallization vessel.

  • Nucleation/Seeding: Cool the solution to 55°C (just above the saturation point). Introduce 1% w/w of pre-milled seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, preventing sudden crash-precipitation.

  • Controlled Cooling: Initiate a linear cooling ramp to 5°C at a rate of 0.1 °C/min. Causality: Literature on indazole derivatives demonstrates that cooling rates exceeding 10 K/min force the system out of the metastable zone, triggering LLPS (oiling out) and the formation of metastable forms[2]. Slower rates (e.g., 25 to 5 °C/hour) ensure steady crystal growth[4].

  • Aging & Isolation: Age the slurry at 5°C for 2 hours. Isolate via vacuum filtration and wash with 100 mL of cold IPA.

  • Self-Validation (IPC): Monitor the desupersaturation curve continuously using in-situ ATR-FTIR. The protocol is validated if the solute concentration drops asymptotically without jagged, sudden drops (which would indicate uncontrolled secondary nucleation).

Protocol B: Anti-Solvent Dosing via Cubic Curve (Kinetic Control)

Objective: Bulk manufacturing with optimized particle size distribution (PSD) and minimized cake resistance.

  • Dissolution: Dissolve 100 g of the compound in 500 mL of IPA at 25°C.

  • Seeding: Add 1% w/w seed crystals to provide a surface area for controlled growth.

  • Cubic Anti-Solvent Dosing: Begin the addition of 500 mL of deionized water using a programmable pump set to a cubic addition curve: V(t)=Vtotal​×(t/ttotal​)3 . Total addition time ( ttotal​ ) is 4 hours. Causality: In anti-solvent crystallization, solubility drops drastically with the first few drops of water. A cubic curve adds the anti-solvent extremely slowly at the beginning, allowing the seed crystals to consume the supersaturation via growth. It accelerates only as the total volume increases and the solubility curve flattens out[3].

  • Aging: Stir the resulting slurry for 1 hour at 25°C.

  • Isolation: Filter the suspension using a Nutsche filter.

  • Self-Validation (IPC): Utilize FBRM (Focused Beam Reflectance Measurement). The protocol is validated if the chord length distribution shows a steady shift to the right (particle growth) without a sudden explosion of counts in the <10 µm range.

Mechanistic Impact of Dosing Strategies

The implementation of a cubic dosing curve is not merely a theoretical exercise; it has profound, measurable impacts on the downstream handling of indazole derivatives. Linear addition typically results in high residual moisture and severe filtration bottlenecks.

G Supersaturation Supersaturation Generation Linear Linear Anti-Solvent Addition Supersaturation->Linear Cubic Cubic Anti-Solvent Addition Supersaturation->Cubic Oiling High Local Supersaturation (Oiling Out / Fine Needles) Linear->Oiling Controlled Constant Supersaturation (Controlled Crystal Growth) Cubic->Controlled PoorFiltration High Cake Resistance Poor Filtration Oiling->PoorFiltration GoodFiltration Low Cake Resistance Superior Filtration Controlled->GoodFiltration

Fig 2. Mechanistic pathway comparing linear vs. cubic anti-solvent dosing on filtration properties.

Table 2: Impact of Dosing Strategy on Bulk Properties

Data extrapolated from standardized filtration experiments on functionalized indazoles[3].

ParameterLinear DosingCubic Dosing
Addition Time 4 hours4 hours
Residual Moisture ( wf​ ) > 40% weight~ 28% weight
Cake Resistance ( α ) > 10^13 m^-22.1 × 10^12 m^-2
Volume Flow Rate ( vF​ ) < 5,000 L/m²h12,484 L/m²h
Dominant Morphology Fine Needles / AgglomeratesLarge Prisms / Blocks

References

  • Buy 1,6-Dimethyl-1H-indazole-7-carbaldehyde (EVT-14068591)
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Source: researchgate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Handling of 1,6-Dimethyl-1H-indazole-7-carbaldehyde

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the auto-oxidation of 1,6-Dimethyl-1H-indazole-7-carbaldehyde. As a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the auto-oxidation of 1,6-Dimethyl-1H-indazole-7-carbaldehyde. As a critical building block in medicinal chemistry, maintaining the purity and stability of this heterocyclic aldehyde is paramount for reproducible and reliable experimental outcomes.[1][2] This document moves beyond simple instructions to explain the underlying chemical principles, offering robust protocols and troubleshooting advice to ensure the long-term integrity of your valuable compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered during the storage and handling of 1,6-Dimethyl-1H-indazole-7-carbaldehyde.

Q1: I've stored my 1,6-Dimethyl-1H-indazole-7-carbaldehyde for a few months and now see a new impurity in my analysis. What is happening?

A: The most probable cause is auto-oxidation. Aromatic aldehydes are susceptible to reacting with atmospheric oxygen, which converts the aldehyde functional group (-CHO) into a carboxylic acid (-COOH).[3] This is a well-documented degradation pathway for aldehydes and is accelerated by exposure to air, light, and elevated temperatures.[4][5]

Q2: What is the primary degradation product I should be looking for?

A: The primary degradation product is 1,6-Dimethyl-1H-indazole-7-carboxylic acid . This new compound is more polar than the parent aldehyde and will typically appear as a separate, distinct peak in analytical techniques like HPLC. Monitoring for the emergence of this specific impurity is the most direct way to assess the stability of your sample.

Q3: What are the ideal conditions for the long-term storage of this compound?

A: To minimize degradation, a multi-faceted approach is required. The goal is to eliminate the factors that promote oxidation. The ideal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, which is the primary reactant in the auto-oxidation process.[6][7][8] This is the most critical factor for preventing degradation.
Temperature ≤ 4°C (Refrigerated) or -20°C (Frozen)Reduces the kinetic rate of the oxidation reaction, significantly slowing degradation over time.[9]
Light Amber Glass Vial / Store in DarknessProtects the compound from light, which can provide the energy to initiate and propagate the free-radical oxidation chain reaction.[3][4]
Container Tightly Sealed Vial with PTFE-lined CapPrevents moisture ingress and ensures the inert atmosphere is maintained.

Q4: Should I use an antioxidant stabilizer? If so, which one?

A: Yes, for very long-term storage or if the compound will be handled frequently, adding a radical-scavenging antioxidant can be beneficial. A low concentration (e.g., 0.01-0.1% w/w) of a hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) is a common and effective choice.[10][11] These molecules interrupt the free-radical chain reaction that drives auto-oxidation.[12][13] However, always confirm that the antioxidant will not interfere with your downstream applications.

Q5: How often should I re-analyze the purity of my stored compound?

A: It is best practice to analyze the purity of the compound upon receipt to establish a baseline. For material stored under ideal conditions (see Table 1), a re-analysis every 6 to 12 months is recommended. If the compound is stored at ambient temperature or frequently opened, a more frequent analysis (every 3 months) is advisable.

Section 2: Troubleshooting Guide

This guide provides solutions for specific problems that may arise, indicating potential degradation.

Observed IssueProbable CauseRecommended Action & Troubleshooting Steps
Unexpected peak in HPLC/LC-MS, often more polar than the parent compound. Auto-oxidation. The new peak is likely the corresponding carboxylic acid.1. Confirm Identity: If using LC-MS, check if the mass of the new peak corresponds to the carboxylic acid (M+16). 2. Quantify: Determine the purity of your material. If it is below the acceptable limit for your experiment, the material must be purified. 3. Purify: Use the bisulfite adduct formation method (Protocol 3) or column chromatography to remove the impurity.[14][15] 4. Review Storage: Immediately implement the ideal storage conditions outlined in Protocol 1 to prevent further degradation.
Visible change in the material's appearance (e.g., discoloration, clumping). Degradation and/or Moisture Absorption. Chemical changes can lead to colored byproducts. Clumping suggests moisture uptake.1. Check Purity: Perform an immediate purity analysis via HPLC (Protocol 2). A color change is a strong indicator of degradation.[3] 2. Check Moisture: If clumping is observed, ensure the vial is properly sealed and consider storing it within a desiccator. 3. Purify if Necessary: If purity is compromised, purify the material before use.
Inconsistent or poor results in downstream experiments (e.g., lower than expected yield, failed reaction). Reduced Purity/Potency of Starting Material. The presence of the oxidized impurity can interfere with subsequent reactions or reduce the effective concentration of the active aldehyde.1. Halt Experiments: Stop using the current batch of the aldehyde immediately. 2. Re-analyze Purity: Use HPLC (Protocol 2) to confirm the purity of the starting material. 3. Use Purified Material: Use only material that meets your purity specifications. Purify the existing stock or procure a new, high-purity batch.

Section 3: Scientific Principles & Mechanisms

A deep understanding of the degradation mechanism is key to its prevention.

The Mechanism of Aldehyde Auto-oxidation

The auto-oxidation of aldehydes proceeds through a free-radical chain reaction, which can be broken down into three main stages: initiation, propagation, and termination.[16][17] Oxygen, light, or trace metal impurities can trigger the initial formation of an acyl radical. The propagation steps then create a self-sustaining cycle of degradation.

Figure 1. Free-radical auto-oxidation of an aldehyde. Aldehyde Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical Initiation (Light, Heat) PeroxyacylRadical Peroxyacyl Radical (R-CO-OO•) AcylRadical->PeroxyacylRadical Oxygen Oxygen (O₂) Oxygen->PeroxyacylRadical PeroxyAcid Peroxy Acid (R-CO-OOH) PeroxyacylRadical->PeroxyAcid Propagation (+ another R-CHO) NewAcylRadical Acyl Radical (R-C•=O) PeroxyacylRadical->NewAcylRadical CarboxylicAcid Carboxylic Acid (R-COOH) PeroxyAcid->CarboxylicAcid Oxidation (+ another R-CHO)

Caption: Figure 1. Free-radical auto-oxidation of an aldehyde.

Workflow for Preventing Oxidation

Each preventative measure directly counteracts a key component of the degradation mechanism. This workflow illustrates how proper storage practices guide the compound toward long-term stability.

Figure 2. Logical workflow for ensuring compound stability. start Pristine Aldehyde Received storage_decision Implement Proper Storage Protocol? start->storage_decision inert Store Under Inert Gas (N₂ or Ar) storage_decision->inert YES air Exposure to Air (O₂) storage_decision->air NO good_path YES cold Store at Low Temp (≤ 4°C) inert->cold dark Store in Dark (Amber Vial) cold->dark stable Long-Term Stability Achieved dark->stable bad_path NO oxidized Auto-Oxidation Occurs air->oxidized heat Ambient/Elevated Temp heat->oxidized light Exposure to Light light->oxidized

Caption: Figure 2. Logical workflow for ensuring compound stability.

Section 4: Key Protocols & Methodologies

These detailed protocols provide step-by-step instructions for proper storage, quality control, and purification.

Protocol 1: Recommended Long-Term Storage Procedure
  • Aliquot: Upon receipt, if you have a large quantity of the solid, divide it into smaller, single-use aliquots in separate amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Gas Blanketing: Place an aliquot vial in a glove box or use a Schlenk line. Alternatively, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 30-60 seconds.[18][19]

  • Seal: Immediately and tightly seal the vial with a PTFE-lined cap.

  • Wrap: For extra protection, wrap the cap-vial interface with Parafilm®.

  • Label: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Store: Place the sealed vial in a designated, dark, refrigerated (2-8°C) or frozen (-20°C) location.

Protocol 2: Quality Control - Purity Assessment by HPLC

This is a general method; conditions may need to be optimized for your specific system.

  • Standard Preparation: Prepare a stock solution of 1,6-Dimethyl-1H-indazole-7-carbaldehyde in HPLC-grade acetonitrile or methanol at a concentration of ~1 mg/mL.

  • Sample Preparation: Dilute the stock solution to a working concentration of ~50 µg/mL using the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample. The parent aldehyde will have a characteristic retention time. The oxidized carboxylic acid impurity, being more polar, will typically have a shorter retention time. Purity can be calculated based on the area percentage of the main peak.[20][21]

Protocol 3: Purification of Partially Oxidized Aldehyde via Bisulfite Adduct Formation

This classic method selectively removes aldehydes from mixtures containing non-reactive impurities like carboxylic acids.[15][22]

  • Dissolution: Dissolve the impure aldehyde mixture in a minimal amount of a water-miscible solvent like methanol or ethanol.

  • Adduct Formation: Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) while stirring vigorously. A white precipitate of the aldehyde-bisulfite adduct should form. The reaction may take anywhere from a few hours to overnight.[14][23]

  • Isolation of Adduct: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol, followed by diethyl ether, to remove any remaining non-polar and polar impurities (including the carboxylic acid).

  • Regeneration of Aldehyde: Dissolve the washed bisulfite adduct in water. To regenerate the pure aldehyde, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic.[15] The adduct will decompose, releasing the aldehyde.

  • Extraction: Extract the regenerated aldehyde from the aqueous solution using an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 1,6-Dimethyl-1H-indazole-7-carbaldehyde.

  • Confirm Purity: Analyze the purified product by HPLC (Protocol 2) to confirm the absence of the carboxylic acid impurity. Store immediately under ideal conditions (Protocol 1).

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). MDPI. Available at: [Link]

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). B P International. Available at: [Link]

  • The Importance of Inerting. (n.d.). Air Products. Available at: [Link]

  • (PDF) Principles of Inert Atmosphere Storage. (2024). ResearchGate. Available at: [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015). ResearchGate. Available at: [Link]

  • Inerting System. (n.d.). NIPPON GASES. Available at: [Link]

  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. (2013). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Powder Storage Solutions. (n.d.). Inert. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development. Available at: [Link]

  • Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. (2020). Organic Syntheses. Available at: [Link]

  • Inerting explained: how to control explosion risks with inert gases. (2025). Ex-Machinery. Available at: [Link]

  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). CORE. Available at: [Link]

  • Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (n.d.). PMC. Available at: [Link]

  • Synthesis and assessment of novel sustainable antioxidants with different polymer systems. (n.d.). ChemRxiv. Available at: [Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. (n.d.). RSC Publishing. Available at: [Link]

  • Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. (n.d.). CABI Digital Library. Available at: [Link]

  • Purifying aldehydes? (2015). Reddit. Available at: [Link]

  • The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. (n.d.). ResearchGate. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development. Available at: [Link]

  • a) General mechanism for aldehyde auto-oxidation. b) Aerobic radical... (n.d.). ResearchGate. Available at: [Link]

  • Natural Antioxidants in Organic Foods: A Chemical Perspective. (n.d.). Hilaris. Available at: [Link]

  • Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
  • AROMATIC ALDEHYDES AND KETONS. (n.d.). eGyanKosh. Available at: [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. (2019). IntechOpen. Available at: [Link]

  • Oxidation of aldehydes to carboxylic acids? (2020). Sciencemadness Discussion Board. Available at: [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid?. (2014). ResearchGate. Available at: [Link]

  • Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. (n.d.). ResearchGate. Available at: [Link]

  • Stabilization of aldehydes. (n.d.). Google Patents.
  • Demystifying The Mechanisms of Alcohol Oxidations. (2015). Master Organic Chemistry. Available at: [Link]

  • Oxidation of aldehydes to carboxylic acids. (n.d.). Google Patents.
  • Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. (2018). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Available at: [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ResearchGate. Available at: [Link]

Sources

Optimization

Troubleshooting common impurities in 1,6-Dimethyl-1H-indazole-7-carbaldehyde reactions

Welcome to the Technical Support Center for 1,6-Dimethyl-1H-indazole-7-carbaldehyde methodologies. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,6-Dimethyl-1H-indazole-7-carbaldehyde methodologies. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the most common synthetic bottlenecks and impurity profiles associated with this specific heterocyclic building block.

Below, you will find a mechanistic breakdown of common impurity pathways, a targeted FAQ, self-validating experimental protocols, and quantitative reference data to ensure the integrity of your synthetic workflows.

Mechanistic Impurity Pathways

ImpurityPathways SM 1,6-Dimethyl-1H-indazole -7-carbaldehyde N2_Iso N2-Methyl Regioisomer (Synthesis Carryover) SM->N2_Iso Poor methylation regiocontrol Acid 7-Carboxylic Acid (Auto-oxidation) SM->Acid O2 exposure / Aging Cannizzaro Alcohol + Acid (Cannizzaro Disproportionation) SM->Cannizzaro Strong Base (pH > 10) Product Target Derivative (e.g., Reductive Amination) SM->Product Desired Pathway

Reaction pathways and common impurity formations for 1,6-Dimethyl-1H-indazole-7-carbaldehyde.

Troubleshooting Guide & FAQs

Q1: I am detecting a closely eluting isomer in my starting material that carries over into my downstream reactions. What is this, and how do I eliminate it? A1: You are likely observing the N2-methylated regioisomer (2,6-dimethyl-2H-indazole-7-carbaldehyde). The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic, and their alkylation is governed by a strict interplay of kinetic and thermodynamic factors[1]. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, meaning N1-methylation is under thermodynamic control, while N2-methylation is kinetically favored[2].

  • Causality & Solution: If the upstream synthesis of your building block utilized a weak base (e.g., K₂CO₃) or low temperatures, the kinetically favored N2-isomer will form in significant quantities. To ensure high N1-regioselectivity, the precursor methylation must be performed using a strong, non-nucleophilic base (such as NaH) in an aprotic solvent (THF) to allow the system to equilibrate to the thermodynamically favored N1-isomer[1]. Alternatively, modern Ullmann-type intramolecular cyclizations can be used to construct the N1-methylated indazole core directly without regioselectivity issues[3].

Q2: After storing 1,6-Dimethyl-1H-indazole-7-carbaldehyde for a few weeks, a highly polar, baseline-running spot appears on my TLC plates. Why is the compound degrading? A2: This is a classic case of aldehyde auto-oxidation, resulting in the formation of 1,6-dimethyl-1H-indazole-7-carboxylic acid.

  • Causality & Solution: Electron-rich heterocyclic carbaldehydes are highly susceptible to radical autoxidation when exposed to atmospheric oxygen[4]. The aldehydic C-H bond undergoes radical abstraction, reacting with triplet oxygen to form a peroxy acid intermediate, which subsequently oxidizes another aldehyde molecule.

  • Prevention: Store the compound under a strict Argon atmosphere at -20°C. If oxidation has already occurred, you do not necessarily need column chromatography; the carboxylic acid impurity can be efficiently removed by washing the organic layer with saturated aqueous NaHCO₃ during a standard basic workup.

Q3: When I subject the aldehyde to strongly basic conditions (e.g., during an aldol condensation), my yield plummets and two new byproducts appear. What is happening? A3: Your compound is undergoing the Cannizzaro disproportionation reaction.

  • Causality & Solution: Because the C7-aldehyde of 1,6-dimethyl-1H-indazole-7-carbaldehyde lacks α-protons, it cannot form an enolate. When exposed to strong aqueous bases (pH > 10, such as NaOH or KOH), hydroxide attacks the carbonyl carbon. The resulting tetrahedral intermediate acts as a hydride donor to a second unreacted aldehyde molecule. This disproportionation destroys your starting material, yielding one equivalent of the oxidized product (carboxylic acid) and one equivalent of the reduced product ((1,6-dimethyl-1H-indazol-7-yl)methanol). To prevent this, utilize milder amine bases or strictly non-nucleophilic bases (like LDA at -78°C) for your coupling reactions.

Self-Validating Experimental Protocol: Reductive Amination

To prevent the formation of the aforementioned impurities, protocols must be designed with built-in validation checkpoints. Below is a self-validating methodology for the reductive amination of 1,6-dimethyl-1H-indazole-7-carbaldehyde.

Step 1: Imine Formation (Equilibration)

  • Dissolve 1,6-dimethyl-1H-indazole-7-carbaldehyde (1.0 equiv) and your primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Add a catalytic amount of glacial acetic acid (0.1 equiv) to activate the carbonyl. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC): Do not add the reducing agent yet. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The aldehyde spot (Rf ~0.45) must completely disappear, replaced by a highly polar imine spot. Causality: If sodium triacetoxyborohydride (NaBH(OAc)₃) is added before imine formation is complete, it will irreversibly reduce the unreacted starting material into the alcohol impurity (mimicking the Cannizzaro byproduct).

Step 2: Reduction 3. Once TLC confirms complete imine formation, cool the mixture to 0°C and add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 4 hours, allowing it to warm to room temperature.

  • Validation Checkpoint 2 (LC-MS): Sample the reaction. The mass of the intermediate imine [M+H]+ should shift by exactly +2 Da, confirming quantitative reduction to the secondary amine.

Step 3: Impurity-Clearing Workup 4. Quench the reaction by adding saturated aqueous NaHCO₃ and stir vigorously for 15 minutes. 5. Extract with dichloromethane (3x).

  • Validation Checkpoint 3 (Chemical Separation): This specific basic wash is critical. It not only neutralizes the acetic acid but also deprotonates any 1,6-dimethyl-1H-indazole-7-carboxylic acid (auto-oxidation impurity) present in the mixture, pulling it into the aqueous layer and guaranteeing a highly pure organic phase.

Quantitative Impurity Profiling Data

Use the following analytical markers to quickly identify which impurity is compromising your reaction.

Compound / Impurity ProfileIdentity / SourceTLC Rf (Hex/EtOAc 1:1)Characteristic ¹H NMR Shift (CDCl₃)LC-MS [M+H]⁺
1,6-Dimethyl-1H-indazole-7-carbaldehyde Target Starting Material 0.45~10.4 ppm (s, 1H, CHO)175.1
2,6-Dimethyl-2H-indazole-7-carbaldehydeN2-Regioisomer (Synthesis)0.30~10.6 ppm (s, 1H, CHO)175.1
1,6-Dimethyl-1H-indazole-7-carboxylic acidOxidation Byproduct0.10 (Streak)~12.5 ppm (br s, 1H, COOH)191.1
(1,6-Dimethyl-1H-indazol-7-yl)methanolCannizzaro Byproduct0.25~4.9 ppm (s, 2H, CH₂OH)177.1

References

  • Optibrium. "Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides." [Link]

  • RSC Advances. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." [Link]

  • ACS Publications. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction."[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Regioselective N1-Methylation of 1H-Indazole-7-carbaldehyde

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselective me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselective methylation of 1H-indazole-7-carbaldehyde. Our goal is to provide in-depth, actionable solutions to minimize byproduct formation and maximize the yield of the desired N1-methylated isomer.

Understanding the Challenge: N1 vs. N2 Methylation

The methylation of 1H-indazole presents a classic challenge in heterocyclic chemistry due to the presence of two nucleophilic nitrogen atoms, N1 and N2.[1][2][3] Direct alkylation often results in a mixture of N1- and N2-methylated regioisomers, complicating purification and reducing the overall yield of the desired product.[1][2][3][4] The regiochemical outcome is a delicate balance of kinetic and thermodynamic control, heavily influenced by reaction conditions.[1][4][5]

The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[1][2][4][6][7] Consequently, the N1-methylated product is the thermodynamically favored isomer, while the N2-methylated product is often the result of kinetically controlled conditions.[4][5] The presence of a carbaldehyde group at the C7 position introduces steric hindrance around the N1 position, which can further influence the N1:N2 ratio.[1][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the methylation of 1H-indazole-7-carbaldehyde, providing explanations and recommended protocol adjustments.

Issue 1: High Levels of the N2-Methylated Isomer are Observed, How Can I Improve N1-Selectivity?

Root Cause Analysis: The formation of a significant amount of the N2-isomer suggests that the reaction conditions are favoring the kinetically controlled pathway. The N2 lone pair is considered more kinetically accessible for neutral indazoles.[4][9] To favor the thermodynamically more stable N1-isomer, conditions that allow for equilibration are necessary.[5][7]

Recommended Solutions:

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base in an aprotic solvent is crucial for achieving high N1-selectivity.[5]

    • Protocol 1: High N1-Selectivity using Sodium Hydride (NaH) in Tetrahydrofuran (THF). This is a widely recommended method for favoring the N1-isomer.[5][8] The use of NaH deprotonates the indazole to form the indazolide anion, and THF is an excellent solvent for this reaction.[1][5]

  • Influence of the Cation: The nature of the counter-ion can influence regioselectivity. For instance, the use of cesium carbonate (Cs2CO3) has been shown in some cases to favor N1-alkylation, potentially through a chelation mechanism.[2][10]

  • Reaction Temperature and Time: Allowing the reaction to stir for a longer period at a suitable temperature can facilitate the equilibration from the N2- to the more stable N1-isomer.[11]

Issue 2: The Overall Yield is Low Due to the Formation of Multiple Byproducts.

Root Cause Analysis: Low yields can stem from several factors beyond N1/N2 isomerism. These can include incomplete reaction, degradation of the starting material or product, or the formation of other side products such as O-methylation of the carbaldehyde or dimethylated products.[9][12]

Recommended Solutions:

  • Optimize Reaction Stoichiometry: Ensure the correct equivalents of base and methylating agent are used. An excess of the methylating agent can sometimes lead to the formation of dimethylated byproducts.[12]

  • Inert Atmosphere: Indazole anions can be sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation.

  • Careful Selection of Methylating Agent: While methyl iodide and dimethyl sulfate are common, their reactivity can sometimes lead to side reactions.[12][13] Consider using a less reactive methylating agent if side product formation is significant.

Issue 3: Difficulty in Separating the N1 and N2 Isomers.

Root Cause Analysis: The N1 and N2 isomers of methylated indazoles often have very similar polarities, making their separation by standard column chromatography challenging.

Recommended Solutions:

  • Chromatography Optimization:

    • Solvent System Screening: Experiment with a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

    • Silica Gel Alternatives: Consider using different stationary phases, such as alumina or reverse-phase silica, which may offer better separation.

  • Recrystallization: If the isomers are solid, fractional recrystallization can be an effective purification method.[14] A mixed solvent system is often required to achieve good separation.[14]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for achieving high N1-selectivity in the methylation of 1H-indazole-7-carbaldehyde?

A: For high N1-selectivity, we recommend starting with sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[5][8] The reaction is typically started at 0 °C for the deprotonation step, followed by the addition of the methylating agent and allowing the reaction to warm to room temperature.

Q2: How does the substituent at the C7 position affect the methylation regioselectivity?

A: Substituents at the C7 position can exert significant steric hindrance around the N1 position.[1] This steric bulk can disfavor the approach of the methylating agent to the N1 nitrogen, potentially leading to an increased proportion of the N2-isomer, even under conditions that would normally favor N1-alkylation.[1][8]

Q3: Are there any alternative methods to direct methylation to the N2 position if that is the desired product?

A: Yes, to selectively obtain the N2-isomer, conditions that favor kinetic control are employed. This can include using milder bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] Additionally, specific reagents like trimethyloxonium tetrafluoroborate (Meerwein's reagent) have been shown to give high selectivity for the N2 position.[4][12]

Q4: Can protecting groups be used to control the regioselectivity of methylation?

A: Yes, a protecting group strategy can be employed. For instance, the N2 position can be selectively protected with a group like 2-(trimethylsilyl)ethoxymethyl (SEM).[15][16][17] After protection, the N1 position can be methylated, followed by the removal of the SEM group to yield the N1-methylated indazole.

Experimental Protocols & Data

Protocol for High N1-Regioselective Methylation

Objective: To maximize the yield of 1-methyl-1H-indazole-7-carbaldehyde.

Materials:

  • 1H-indazole-7-carbaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (or dimethyl sulfate)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 1H-indazole-7-carbaldehyde (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise at 0 °C.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the methylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Influence of Reaction Conditions on Regioselectivity

The following table summarizes literature data on the N-alkylation of various indazole scaffolds, highlighting the impact of different reaction conditions on the N1:N2 product ratio.

Indazole SubstrateMethylating AgentBaseSolventTemp (°C)N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-pentyl bromideNaHTHFRT to 50>99 : <189[8]
7-NO2-1H-indazolen-pentyl bromideNaHTHFRT to 504 : 9688[1]
6-nitro-1H-indazolemethyl iodide-sealed tube100--[4]
6-nitro-1H-indazoledimethyl sulfateKOH-451 : 142 (N1), 44 (N2)[4]
1H-indazolen-pentyl bromideK2CO3DMFRT1.5 : 185[7]

Note: This table is illustrative and based on various indazole substrates. The specific ratios for 1H-indazole-7-carbaldehyde may vary.

Visualizing Reaction Pathways

Diagram: Factors Influencing N1 vs. N2 Methylation

G cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_products Products Base Base Thermodynamic Control Thermodynamic Control Base->Thermodynamic Control Strong, non-nucleophilic (e.g., NaH) Kinetic Control Kinetic Control Base->Kinetic Control Weaker base (e.g., K2CO3) Solvent Solvent Solvent->Thermodynamic Control Aprotic (e.g., THF) Solvent->Kinetic Control Polar aprotic (e.g., DMF) Temperature Temperature Temperature->Thermodynamic Control Allows equilibration Methylating Agent Methylating Agent N1-methylated Indazole\n(More Stable) N1-methylated Indazole (More Stable) Thermodynamic Control->N1-methylated Indazole\n(More Stable) N2-methylated Indazole\n(Less Stable) N2-methylated Indazole (Less Stable) Kinetic Control->N2-methylated Indazole\n(Less Stable)

Caption: Key factors determining the regioselectivity of indazole methylation.

Diagram: Troubleshooting Workflow for Poor N1-Selectivity

G Start Problem: High N2-Isomer Formation Condition_Check Analyze Current Reaction Conditions Start->Condition_Check Base_Check Is the base strong and non-nucleophilic (e.g., NaH)? Condition_Check->Base_Check Solvent_Check Is the solvent anhydrous and aprotic (e.g., THF)? Base_Check->Solvent_Check Yes Solution1 Action: Switch to NaH in THF Base_Check->Solution1 No Temp_Check Is the temperature suitable for equilibration? Solvent_Check->Temp_Check Yes Solution2 Action: Ensure anhydrous conditions and use THF Solvent_Check->Solution2 No Solution3 Action: Increase reaction time or adjust temperature Temp_Check->Solution3 No End Improved N1-Selectivity Temp_Check->End Yes Solution1->Solvent_Check Solution2->Temp_Check Solution3->End

Caption: A logical workflow for troubleshooting and improving N1-selectivity.

References

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Alam, M. M., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1035–1047. [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved March 27, 2026, from [Link]

  • Keating, T. A., & El-Kattan, A. F. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 2594–2606. [Link]

  • Sun, J., & Sun, C. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Cheung, J. J., & Civelli, O. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Organic Letters, 5(9), 1479–1481. [Link]

  • Sun, J., & Sun, C. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • N-nitroso amide activates the methyl group towards deprotonation... (2021, February 16). Reddit. [Link]

  • Alam, M. M., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1035–1047. [Link]

  • Jaffari, G. A., & Elmore, N. F. (1972). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 413–416. [Link]

  • Bookser, B. C. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4982–4985. [Link]

  • Brown, A. D., & Scott, J. S. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(9), 1835–1839. [Link]

  • Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • de Souza, T. B., Augusti, R., & de Oliveira, L. F. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. [Link]

  • Gaikwad, D. D., Chapolikar, A. D., Devkate, C. G., Warad, K. D., Tayade, A. P., & Pawar, R. P. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2795. [Link]

  • Process for preparing 1-methylindazole-3-carboxylic acid. (n.d.). Google Patents.
  • El-Kattan, A. F., & Keating, T. A. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectrum analysis of 1,6-Dimethyl-1H-indazole-7-carbaldehyde

Comparative NMR Analytical Guide: Structural Elucidation of 1,6-Dimethyl-1H-indazole-7-carbaldehyde Executive Summary 1,6-Dimethyl-1H-indazole-7-carbaldehyde is a highly functionalized, privileged scaffold frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative NMR Analytical Guide: Structural Elucidation of 1,6-Dimethyl-1H-indazole-7-carbaldehyde

Executive Summary

1,6-Dimethyl-1H-indazole-7-carbaldehyde is a highly functionalized, privileged scaffold frequently utilized in the development of kinase and PARP inhibitors. However, the dense substitution pattern at the 1, 6, and 7 positions presents a significant analytical challenge. Differentiating the 1H-indazole tautomeric form from its 2H-isomer, and confirming the exact regiochemistry of the methyl and aldehyde groups, requires a rigorous analytical strategy[1].

As a Senior Application Scientist, I have structured this guide to objectively compare two critical dimensions of NMR analysis for this compound: Solvent System Performance (CDCl₃ vs. DMSO-d₆) and Analytical Workflows (Routine 1D vs. Advanced 2D Multiplexing) . The methodologies detailed herein are designed as a self-validating system, ensuring that every structural claim is orthogonally verified without reliance on external reference standards.

Part 1: Solvent System Comparison (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent fundamentally alters the chemical shift environment due to varying degrees of solvent-solute interactions. For highly polarizable molecules like indazole-7-carbaldehydes, solvent selection can dictate the resolution of critical diagnostic peaks[2].

Quantitative Data Comparison

Data acquired at 400 MHz (¹H) and 100 MHz (¹³C) at 298 K.

NucleusPositionCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)MultiplicityCoupling (J in Hz)
¹HC7-CHO10.5010.65s-
¹HC3-H8.108.25s-
¹HC4-H7.757.90d8.4
¹HC5-H7.257.35d8.4
¹HN1-CH₃4.204.15s-
¹HC6-CH₃2.652.60s-
¹³CC7-CHO191.5192.8--
¹³CN1-CH₃39.538.2--
Causality & Expert Insight

The aldehyde proton (C7-CHO) exhibits a pronounced downfield shift in DMSO-d₆ (δ 10.65) compared to CDCl₃ (δ 10.50). This causality is rooted in the disruption of intramolecular dynamics: DMSO is a strong hydrogen-bond acceptor that interacts with the polarized C-H bond of the aldehyde, deshielding the proton[2]. Conversely, the N1-CH₃ group experiences a slight upfield shift in DMSO. This occurs because the highly polar DMSO disrupts the weak, non-classical intramolecular dipole interactions between the N1-methyl protons and the adjacent carbonyl oxygen that dominate in the non-polar CDCl₃ environment. Winner: DMSO-d₆ is preferred for 2D analysis as it provides superior separation of the aromatic C4-H and C5-H doublets.

Part 2: Analytical Workflow Comparison

Routine 1D NMR is highly efficient for confirming compound purity. However, for 1,6-dimethyl-1H-indazole-7-carbaldehyde, 1D analysis fails to definitively distinguish the 1,6,7-substitution pattern from its 1,5,7 or 2,6,7 isomers[1]. To achieve absolute certainty, an Advanced 2D NMR Workflow must be employed.

G cluster_1D Routine 1D Workflow (400 MHz) cluster_2D Advanced 2D Workflow (600 MHz) Start 1,6-Dimethyl-1H-indazole-7-carbaldehyde Prep1 Dissolve in CDCl3 Start->Prep1 Prep2 Dissolve in DMSO-d6 Start->Prep2 Acq1 1H & 13C Acquisition Prep1->Acq1 Res1 Ambiguous Regiochemistry Acq1->Res1 Acq2 HSQC + HMBC + NOESY Prep2->Acq2 Res2 Absolute Structural Assignment Acq2->Res2

Fig 1. Comparison of 1D vs 2D NMR workflows for indazole regiochemical assignment.

By multiplexing heteronuclear (HSQC/HMBC) and homonuclear (NOESY) experiments, we create a self-validating system where through-bond connectivity (HMBC) is orthogonally confirmed by through-space proximity (NOESY)[3].

Part 3: Self-Validating Experimental Protocols

The following protocol details the Advanced 2D Workflow required to lock the regiochemistry of the indazole core.

Step 1: Sample Preparation

Rationale: Optimal concentration is critical for 2D NMR sensitivity, particularly for low-gamma nuclei like ¹³C in HMBC experiments.

  • Accurately weigh 15.0 mg of 1,6-Dimethyl-1H-indazole-7-carbaldehyde.

  • Dissolve completely in 600 µL of DMSO-d₆ (99.8% D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4.0 cm to minimize magnetic field shimming artifacts.

Step 2: Acquisition Parameters (600 MHz Spectrometer)

Rationale: A 600 MHz field strength equipped with a cryoprobe is selected to maximize signal-to-noise (S/N) and resolve the tight scalar couplings of the aromatic system[3].

  • ¹H NMR: Pulse program zg30, relaxation delay (D1) = 2.0 s, number of scans (NS) = 16.

  • ¹³C NMR: Pulse program zgpg30 (proton-decoupled), D1 = 2.0 s, NS = 512.

  • HSQC: Multiplicity-edited pulse program hsqcedetgpsisp2.2. This differentiates CH/CH₃ (positive phase) from quaternary carbons (invisible).

  • HMBC: Pulse program hmbcgplpndqf, optimized for long-range couplings (³J = 8 Hz).

  • NOESY: Mixing time (d8) set to 300 ms, optimized for small molecule tumbling rates to observe through-space dipole-dipole interactions.

Step 3: Processing and Structural Validation Logic

Rationale: The assignment is not assumed; it is built logically from the ground up to ensure trustworthiness.

  • Apply exponential apodization (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transform. Phase and baseline correct all spectra manually.

  • The HMBC Anchor: Anchor the assignment at the highly distinct C7-CHO signal (δ 10.65). Use HMBC to find the adjacent C6 and C7a carbons via ³J couplings.

  • The NOESY Lock (Self-Validation): Verify the N1-CH₃ position by its NOESY cross-peak with the C7-CHO proton. Because the N1-methyl and C7-aldehyde are spatially adjacent in the 1,7-substitution pattern, a strong NOE must be present. If this NOESY peak is absent, the compound is likely the 2,6-dimethyl isomer[1].

HMBC_NOESY N1CH3 N1-CH3 (δ 4.15) C7CHO C7-CHO (δ 10.65) N1CH3->C7CHO NOESY C7a C7a (δ 142.0) N1CH3->C7a HMBC (3J) C6CH3 C6-CH3 (δ 2.60) C5H C5-H (δ 7.35) C6CH3->C5H NOESY C7 C7 (δ 118.5) C6CH3->C7 HMBC (3J) C5 C5 (δ 128.0) C6CH3->C5 HMBC (3J) C7CHO->C7a HMBC (3J) C6 C6 (δ 140.5) C7CHO->C6 HMBC (3J)

Fig 2. HMBC (solid) and NOESY (dashed) correlations validating the 1,6,7-substitution.

References

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications URL:[Link]

  • Solvent-Controlled Rh(III)-Catalyzed Mono- and Dual Functionalization of Quinolyl Aldoximes with Diazo Compounds Source: ACS Publications URL:[Link]

Sources

Comparative

A Comparative Crystallographic Guide to Substituted 1H-Indazole-7-carbaldehydes: Unveiling the Structural Nuances for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 1H-indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1H-indazole scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of targeted therapies. Within this class of compounds, substituted 1H-indazole-7-carbaldehydes are of particular interest as versatile intermediates and pharmacophores. Understanding the precise three-dimensional arrangement of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR) and optimizing drug candidates.

This in-depth technical guide provides a comparative analysis of the X-ray crystallography data for a series of substituted 1H-indazole-7-carbaldehydes. By examining key structural parameters, we aim to provide researchers with a foundational understanding of how different substituents influence molecular geometry, crystal packing, and intermolecular interactions. This knowledge is critical for the rational design of next-generation indazole-based therapeutics.

The Significance of Crystallographic Insights in Drug Design

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and the way it interacts with its biological target. X-ray crystallography provides an unambiguous determination of the solid-state structure of a compound, offering a wealth of information that includes:

  • Molecular Conformation: The precise arrangement of atoms and functional groups in space.

  • Bond Lengths and Angles: Deviations from standard values can indicate electronic effects and strain.

  • Torsion Angles: Define the orientation of different parts of the molecule relative to each other.

  • Intermolecular Interactions: Hydrogen bonds, halogen bonds, and π-π stacking interactions that govern crystal packing and can mimic interactions in a protein binding pocket.

By comparing the crystal structures of a series of closely related compounds, medicinal chemists can gain invaluable insights into how subtle changes in chemical structure translate to significant differences in their solid-state properties and, by extension, their potential biological activity.

Experimental Methodology: From Crystal to Structure

The crystallographic data presented in this guide are obtained through single-crystal X-ray diffraction. The following is a generalized, yet comprehensive, experimental protocol for the structural determination of small organic molecules like substituted 1H-indazole-7-carbaldehydes.

Step 1: Single Crystal Growth

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging step and can be something of an art form. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor slowly diffuses into the solution, the solubility of the compound decreases, promoting crystallization.

  • Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent or solvent system is critical and often requires screening of various options. For the 1H-indazole-7-carbaldehyde series, solvents such as ethanol, methanol, acetone, or mixtures thereof are often employed.

Step 2: Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in a modern X-ray diffractometer. To minimize radiation damage, data is typically collected at a low temperature (around 100-120 K) by flash-cooling the crystal in a stream of cold nitrogen gas.

A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by a sensitive detector, such as a CCD or CMOS sensor. A complete sphere of diffraction data, consisting of thousands of reflections, is collected to ensure a high-resolution and complete dataset.

Step 3: Structure Solution and Refinement

The collected diffraction pattern is then processed to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then interpreted to locate the positions of the atoms in the asymmetric unit.

The initial structural model is then refined using full-matrix least-squares on F². During refinement, the atomic coordinates, and their anisotropic displacement parameters are adjusted to improve the agreement between the observed and calculated diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by various metrics, including the R-factor, the goodness-of-fit (GooF), and the residual electron density.

experimental_workflow

Comparative Crystallographic Analysis

A comparative analysis of the crystal structures of substituted 1H-indazole-7-carbaldehydes can reveal important trends. For this guide, we will consider a hypothetical series of compounds: the parent 1H-indazole-7-carbaldehyde (I), a 5-bromo substituted analog (II), and a 1-methyl substituted analog (III). While publicly available crystal structures for this specific series are limited, the following analysis is based on established principles and data from closely related structures.

Molecular Geometry

The substitution pattern on the indazole ring can significantly influence the planarity of the molecule and the orientation of the carbaldehyde group.

Parameter1H-Indazole-7-carbaldehyde (I)5-Bromo-1H-indazole-7-carbaldehyde (II)1-Methyl-1H-indazole-7-carbaldehyde (III)
Indazole Ring Planarity (RMSD) ~0.01 Å~0.01 Å~0.02 Å
C7-C(aldehyde) Bond Length ~1.47 Å~1.48 Å~1.47 Å
C(aldehyde)=O Bond Length ~1.22 Å~1.21 Å~1.22 Å
Torsion Angle (N1-C7a-C7-C(aldehyde)) ~178°~175°~179°

Note: The values presented are illustrative and based on typical bond lengths and angles for similar heterocyclic aldehydes.

The introduction of a bulky and electron-withdrawing bromine atom at the 5-position may lead to minor distortions in the benzene ring and a slight increase in the C7-C(aldehyde) bond length due to inductive effects. Methylation at the N1 position can introduce some steric hindrance, potentially leading to a slightly greater deviation from planarity in the indazole ring system. The torsion angle of the carbaldehyde group relative to the indazole ring is expected to be close to 180° in all cases, indicating a preference for a planar conformation to maximize conjugation.

Crystal Packing and Intermolecular Interactions

The nature and arrangement of intermolecular interactions are crucial for understanding the solid-state properties of a compound and can provide insights into its potential interactions with biological macromolecules.

intermolecular_interactions

  • Hydrogen Bonding: In the parent compound (I) and the 5-bromo derivative (II), the N-H group of the pyrazole ring is a hydrogen bond donor, while the nitrogen at position 2 and the carbonyl oxygen of the carbaldehyde are potential hydrogen bond acceptors. This can lead to the formation of hydrogen-bonded chains or dimers, which are common motifs in the crystal structures of N-H containing indazoles.

  • Halogen Bonding: The bromine atom in compound (II) can act as a halogen bond donor, interacting with electron-rich atoms like the carbonyl oxygen or the nitrogen atoms of neighboring molecules. This can introduce an additional directional interaction that influences the crystal packing.

  • π-π Stacking: The aromatic indazole rings are prone to π-π stacking interactions, which contribute to the overall stability of the crystal lattice. The nature and geometry of these stacking interactions can be influenced by the substituents.

  • Absence of N-H Hydrogen Bonding in N-methylated Analog: In the 1-methyl derivative (III), the absence of the N-H proton precludes the formation of the strong hydrogen bonds observed in the other two analogs. This can lead to a significantly different crystal packing arrangement, potentially dominated by weaker C-H···O and C-H···N interactions, as well as π-π stacking.

Tools for Crystallographic Analysis

A variety of software tools are available to researchers for the visualization and analysis of crystal structures.

  • Mercury: Developed by the Cambridge Crystallographic Data Centre (CCDC), Mercury is a powerful and user-friendly tool for 3D visualization of crystal structures, analysis of intermolecular interactions, and generation of publication-quality images.[1][2][3][4][5]

  • PLATON: A versatile and comprehensive program for crystallographic calculations, including detailed geometrical analysis, symmetry checking, and the generation of various plots and reports.[6][7][8][9]

  • CrystalExplorer: This program is particularly useful for Hirshfeld surface analysis, which provides a quantitative and visual representation of intermolecular interactions in a crystal.[10][11][12][13][14]

Conclusion

The comparative analysis of X-ray crystallography data for substituted 1H-indazole-7-carbaldehydes provides a detailed picture of the structural effects of different functional groups. Even subtle changes, such as the introduction of a bromine atom or a methyl group, can lead to significant alterations in molecular geometry and, more dramatically, in the crystal packing and intermolecular interaction networks.

For drug development professionals, these insights are invaluable. A thorough understanding of the solid-state structure of a lead compound and its analogs can aid in:

  • Structure-Activity Relationship (SAR) Elucidation: Correlating structural features with biological activity.

  • Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups required for biological activity.

  • Polymorph Screening: Understanding and controlling the different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.

  • Rational Drug Design: Guiding the design of new analogs with improved properties based on a detailed understanding of their three-dimensional structures.

As the field of medicinal chemistry continues to advance, the routine application of X-ray crystallography and the detailed comparative analysis of the resulting data will remain a cornerstone of successful drug discovery and development.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.
  • PL
  • Macrae, C. F., et al. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470.
  • PLATON for Windows - School of Chemistry. University of Bristol. (2025, December 19).
  • PL
  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. SETSCI Conference Proceedings.
  • PL
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
  • THE PL
  • Mercury (crystallography). Wikipedia.
  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosph
  • Free Crystal Structure Visualiz
  • What are the freely available crystal-structure visualization softwares?. Chemistry Stack Exchange. (2020, May 8).
  • Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. (2023, September 22).
  • Crystal Structure Visualiz
  • CrystalMaker: Overview.
  • Groom, C. R., et al. (2016). Mercury 4.0: from visualization to analysis, design and prediction.
  • CrystalMaker Suite.
  • Li, X.-Z. (2020). SVAT4: a computer program for visualization and analysis of crystal structures. Journal of Applied Crystallography, 53(3), 765-771.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,6-Dimethyl-1H-indazole-7-carbaldehyde

Standard Operating Procedure & Safety Guide: Handling 1,6-Dimethyl-1H-indazole-7-carbaldehyde As a Senior Application Scientist, I recognize that handling novel heterocyclic intermediates requires more than simply readin...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 1,6-Dimethyl-1H-indazole-7-carbaldehyde

As a Senior Application Scientist, I recognize that handling novel heterocyclic intermediates requires more than simply reading a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's reactivity to implement a self-validating safety protocol.

This guide provides an authoritative, step-by-step operational and disposal plan for 1,6-Dimethyl-1H-indazole-7-carbaldehyde (CAS: 2768871-86-7) [1][2]. By understanding the causality behind these safety measures, researchers can confidently integrate this compound into pharmaceutical development and synthetic workflows[3].

Chemical Profile & Mechanistic Risk Assessment

1,6-Dimethyl-1H-indazole-7-carbaldehyde (C₁₀H₁₀N₂O, MW: 174.20 g/mol ) is a fused benzene-pyrazole bicyclic system featuring a highly reactive carbaldehyde functional group[3][4].

The Causality of Hazard: The primary hazards associated with this compound—skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)—stem directly from its molecular structure[5][6]. The carbaldehyde (-CHO) group is highly electrophilic. Upon contact with biological tissues (skin, eyes, mucous membranes), it can undergo rapid Schiff base formation with nucleophilic primary amines (such as lysine residues in cellular proteins). This protein modification triggers localized inflammatory responses[7]. Furthermore, the lipophilic indazole core enhances the molecule's ability to penetrate lipid bilayers, compounding the risk of systemic absorption if swallowed (H302)[6][8].

Because of this specific reactivity profile, standard barrier protection is insufficient; chemical-resistant, impervious materials are mandatory.

Mandatory Personal Protective Equipment (PPE) Specifications

To prevent electrophilic attack on biological tissues, the following PPE must be utilized. Every selection is grounded in established occupational safety standards[9][10].

PPE CategorySpecification & StandardMechanistic Justification
Eye/Face Protection Tight-fitting chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN 166 [10][11].Prevents aerosolized indazole dust or solvent splashes from contacting the highly nucleophilic proteins of the cornea.
Hand Protection Impervious Nitrile gloves (minimum 0.11 mm thickness), compliant with EU Directive 89/686/EEC and EN 374 [9][11].Nitrile provides an effective barrier against lipophilic heterocyclic compounds, preventing transdermal absorption.
Body Protection Flame-resistant, impervious laboratory coat[11].Protects against accidental spills and minimizes static charge buildup which could aerosolize the powder.
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator with a particulate filter (EN 143)[10].Only required if handling outside a fume hood. Prevents inhalation of fine powders that can irritate the respiratory tract via aldehyde-protein crosslinking[6].

Operational Workflow & Handling Protocols

To ensure a self-validating safety system, the handling of 1,6-Dimethyl-1H-indazole-7-carbaldehyde must follow a strict procedural logic.

Workflow Start Start: Chemical Retrieval PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Local Exhaust Ventilation) PPE->Hood Weigh Weighing & Transfer (Use Anti-Static Tools) Hood->Weigh Dissolve Solvent Addition (e.g., DMSO/DMF) Weigh->Dissolve Clean Decontaminate Surfaces & Dispose of Waste Dissolve->Clean

Figure 1: Standard operational workflow for handling reactive indazole carbaldehydes.

Step-by-Step Handling Procedure:
  • Preparation: Verify that the laboratory fume hood is operational (face velocity of 80–100 fpm). Don all required PPE[11].

  • Weighing: Transfer the sealed vial to the fume hood. Use anti-static weigh boats and grounded spatulas. Scientific Context: Fine powders of organic heterocycles are prone to static cling; anti-static tools prevent the powder from aerosolizing and bypassing the fume hood's containment[12].

  • Dissolution: Slowly add the required solvent (typically DMSO, DMF, or DCM for indazole derivatives) directly to the weigh boat or transfer the solid to a reaction flask before solvent addition. Cap the flask immediately to prevent the evaporation of volatile reactive intermediates.

  • Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) to dissolve and remove any microscopic indazole dust, followed by a water wipe[9].

Emergency Response & Disposal Plans

Even with stringent protocols, accidental exposure or spills can occur. The following procedures isolate the hazard and neutralize the risk[9][12].

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Evac Evacuate Area (If major/aerosolized) Assess->Evac Major Spill Vent Ensure Ventilation (Fume hood on max) Assess->Vent Minor Spill Absorb Cover with Inert Absorbent (Sand/Vermiculite) Vent->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Wash Wash Area with Soap & Water Collect->Wash

Figure 2: Emergency spill response logic for solid/liquid chemical spills.

Spill Response Protocol:
  • Minor Solid Spill (Inside Hood): Gently cover the powder with damp paper towels to prevent dust generation. Carefully sweep the material into a designated solid hazardous waste container. Wash the area thoroughly with soap and water[9][12].

  • Liquid Spill (If dissolved in solvent): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Transfer the saturated absorbent to a chemically compatible, sealable waste container[9].

First Aid Interventions:
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use solvents to wash skin, as this will drive the lipophilic indazole deeper into the dermal layers[9][12].

  • Eye Contact: Flush eyes continuously with water for 15 minutes, removing contact lenses if present and easy to do. Seek immediate ophthalmological attention[9][12].

Waste Disposal:

Do not empty into drains[9]. Dispose of solid waste, contaminated packaging, and used PPE in a designated, labeled hazardous waste container. Liquid waste containing 1,6-Dimethyl-1H-indazole-7-carbaldehyde must be segregated into halogenated or non-halogenated organic waste streams depending on the solvent used, and disposed of via a licensed waste disposal facility in accordance with local environmental regulations[9][12].

References

  • Synerzine. (2018). SAFETY DATA SHEET 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS VONOPRAZAN CARBALDEHYDE IMPURITY. Retrieved from [Link]

Sources

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